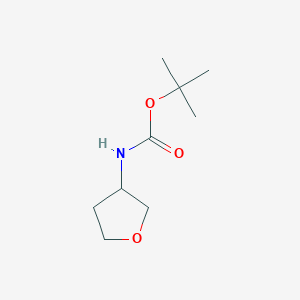

tert-Butyl (tetrahydrofuran-3-yl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-(oxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXHXMXRVSVHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666912 | |

| Record name | tert-Butyl oxolan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444608-45-1 | |

| Record name | tert-Butyl oxolan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to tert-Butyl (tetrahydrofuran-3-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Within this pursuit, the strategic incorporation of specific structural motifs that confer advantageous pharmacological properties is a key design principle. The tetrahydrofuran ring, a saturated five-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its conformational flexibility, ability to engage in hydrogen bonding through its oxygen atom, and its role as a bioisostere for other functionalities make it a valuable component in the architecture of bioactive molecules. When functionalized with a protected amine, such as in tert-butyl (tetrahydrofuran-3-yl)carbamate , this scaffold transforms into a versatile chiral building block, unlocking access to a diverse range of complex molecular targets.

This in-depth technical guide provides a comprehensive overview of tert-butyl (tetrahydrofuran-3-yl)carbamate, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore detailed synthetic and analytical methodologies, and illuminate its critical applications in the synthesis of therapeutics, most notably in the field of antiviral agents.

Physicochemical and Structural Properties

Tert-butyl (tetrahydrofuran-3-yl)carbamate, identified by the CAS number 444608-45-1 , is a white to off-white solid at room temperature.[1] The molecule's structure is characterized by a tetrahydrofuran ring substituted at the 3-position with a carbamate group, which is in turn protected by a tert-butyl (Boc) group. This Boc protecting group is instrumental in its utility, rendering the amine nucleophile temporarily inert to facilitate selective reactions at other sites of a larger molecule. It can be readily removed under acidic conditions, a cornerstone of its strategic use in multi-step synthesis.[2]

| Property | Value | Source |

| CAS Number | 444608-45-1 | PubChem[3] |

| Molecular Formula | C₉H₁₇NO₃ | PubChem[3] |

| Molecular Weight | 187.24 g/mol | PubChem[3] |

| IUPAC Name | tert-butyl N-(oxolan-3-yl)carbamate | PubChem[3] |

| Synonyms | (Tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester, tert-Butyl N-tetrahydrofuran-3-ylcarbamate | PubChem[3] |

| Physical Form | Solid | Various Suppliers |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | BenchChem[2] |

Synthesis and Stereochemical Considerations

The synthesis of tert-butyl (tetrahydrofuran-3-yl)carbamate is a critical aspect of its application, with a strong emphasis on stereochemical control. The biological activity of many pharmaceuticals derived from this building block is highly dependent on the specific stereoisomer used.[2] General synthetic strategies rely on the selective protection of an amino group on a tetrahydrofuran precursor and stereoselective ring closure methodologies.[2]

A prevalent method for the preparation of related compounds involves the reaction of an appropriate amino alcohol precursor, followed by cyclization to form the tetrahydrofuran ring.[2] The Boc protecting group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate in the presence of a base.[4]

Caption: General workflow for the Boc protection of 3-aminotetrahydrofuran.

Exemplary Synthetic Protocol for a Related Tetrahydrofuran Carbamate

While a specific protocol for the title compound is proprietary to many manufacturers, the synthesis of a structurally related tetrahydrofuran derivative illustrates the key chemical transformations. The synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate starts from N-protected methionine.[1] A key step is the cyclization reaction, which is performed under basic conditions at a reduced temperature to ensure diastereoselectivity.[1]

Step-by-Step Methodology: [1]

-

Starting Material Preparation: An N-protected and esterified methionine derivative is methylated to form a sulfonium salt.

-

Cyclization Reaction: The sulfonium salt is dissolved in a dry, polar aprotic solvent such as acetonitrile under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled to -6 °C.

-

A base, such as potassium hydroxide, and an aldehyde (in this case, 4-bromobenzaldehyde) are added.

-

The reaction mixture is stirred at this low temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash chromatography on silica gel to yield the final product.

This example underscores the importance of controlled reaction conditions, particularly temperature, to achieve the desired stereochemical outcome. The choice of protecting groups is also critical to ensure they are stable to the reaction conditions.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of tert-butyl (tetrahydrofuran-3-yl)carbamate. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: Key signals include a singlet for the nine protons of the tert-butyl group, typically observed around 1.4 ppm. The protons on the tetrahydrofuran ring will appear as a series of multiplets, with their chemical shifts and coupling patterns dependent on their stereochemical environment.

-

¹³C NMR: The carbonyl carbon of the carbamate group is a characteristic signal, often found around 155 ppm.[2] The quaternary carbon and the methyl carbons of the tert-butyl group are also readily identifiable.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[2] Electrospray ionization (ESI) is a common technique for this analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. Characteristic vibrational frequencies for a related compound, tert-butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate, include:[4]

-

~1705 cm⁻¹: C=O stretch of the carbamate

-

~1520 cm⁻¹: N-H bend of the carbamate

-

~1150 cm⁻¹: C-O-C stretch of the tetrahydrofuran ring

Chiral Analysis

For enantiomerically pure forms of the compound, polarimetry is used to measure the optical rotation, which confirms the enantiopurity.[2] Chiral High-Performance Liquid Chromatography (HPLC) is also a critical technique for determining the enantiomeric excess.

Applications in Drug Discovery and Development

The primary application of tert-butyl (tetrahydrofuran-3-yl)carbamate is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structural features are particularly valuable in the design of drugs targeting neurological disorders and viral diseases.[2]

HIV Protease Inhibitors: The Case of Darunavir

One of the most significant applications of a stereoisomer of a related tetrahydrofuran derivative is in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[3] The tetrahydrofuran moiety in Darunavir plays a crucial role in its binding to the active site of the HIV protease enzyme, contributing to its high potency and resistance profile. The synthesis of Darunavir involves the coupling of a hexahydrofuro[2,3-b]furan-3-yl derivative with another key intermediate.[5] The principles of using chiral tetrahydrofuran building blocks are central to the asymmetric synthesis of this life-saving medication.

Caption: Role of the building block in the drug development pipeline.

Neurological Disorders

Research indicates that compounds incorporating the tert-butyl (tetrahydrofuran-3-yl)carbamate scaffold may influence neurotransmission pathways, making them promising candidates for the development of treatments for conditions such as anxiety and depression.[2] The specific stereochemistry of the molecule is critical for its binding affinity to neurotransmitter receptors.[2]

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling and storage of tert-butyl (tetrahydrofuran-3-yl)carbamate are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere and protected from light.[2]

Conclusion: A Versatile Tool for Advancing Medicine

Tert-butyl (tetrahydrofuran-3-yl)carbamate stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a conformationally significant tetrahydrofuran ring and a strategically labile Boc-protected amine makes it an invaluable chiral building block. From the intricate synthesis of potent antiviral agents like Darunavir to the exploration of new treatments for neurological disorders, this compound provides a reliable and versatile starting point for the creation of complex and therapeutically relevant molecules. A thorough understanding of its synthesis, characterization, and handling is crucial for any researcher or scientist looking to leverage its potential in the advancement of medicine.

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved February 7, 2026, from [Link]

-

MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45091846, tert-Butyl (tetrahydrofuran-3-yl)carbamate. Retrieved February 7, 2026, from [Link].

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 7, 2026, from [Link]

-

European Patent Office. (n.d.). EP2528923A2 - Process for the preparation of darunavir and darunavir intermediates. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3297380, tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. Retrieved February 7, 2026, from [Link].

- Google Patents. (n.d.). US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.

- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved February 7, 2026, from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved February 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate CAS 1628794-75-1 [benchchem.com]

- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate | 1631070-69-3 | Benchchem [benchchem.com]

- 5. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 6. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | C9H15NO4 | CID 3297380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Boc-protected aminotetrahydrofuran

[1]

Executive Summary

Boc-3-aminotetrahydrofuran is a protected primary amine scaffold widely utilized in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., HIV protease inhibitors, dinotefuran derivatives). Its value lies in the tetrahydrofuran (THF) ring, which serves as a polar, non-aromatic isostere for cyclopentane or proline, improving water solubility and metabolic stability in drug candidates. This guide focuses on the (S)-enantiomer (CAS 444608-45-1), the most common stereoisomer in current drug development pipelines, while addressing general properties of the racemate.

Chemical Identity & Stereochemistry

The compound exists as two enantiomers due to the chiral center at the C3 position of the tetrahydrofuran ring.

| Property | Data |

| IUPAC Name | tert-butyl N-(oxolan-3-yl)carbamate |

| Common Name | Boc-3-aminotetrahydrofuran |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Number (S) | 444608-45-1 (Major isomer in pharma) |

| CAS Number (R) | 1628794-75-1 |

| SMILES | CC(C)(C)OC(=O)NC1CCOC1 |

| Chiral Center | C3 (Carbon 3 of the THF ring) |

Physical Properties

Note: Data presented below represents field-validated observations for high-purity (>98%) samples.

| Parameter | Specification / Observation |

| Physical State | White to off-white crystalline solid or waxy solid (depending on purity/polymorph). |

| Melting Point | Typically 50–55 °C (Low-melting solid). Note: Impure samples often appear as viscous oils. |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.Insoluble: Water (hydrophobic Boc group dominates). |

| Hygroscopicity | Low (Boc-protected form). Caution: The deprotected amine salt is highly hygroscopic. |

| Partition Coeff. (LogP) | ~1.0 (Calculated). Lipophilic enough for organic extraction but polar enough for silica chromatography. |

NMR Spectral Characteristics (Diagnostic Signals)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.44 ppm (s, 9H): Characteristic tert-butyl (Boc) singlet.

-

δ 1.75–2.25 ppm (m, 2H): C4 methylene protons (ring puckering causes complex splitting).

-

δ 3.60–3.95 ppm (m, 4H): C2 and C5 methylene protons (adjacent to oxygen).

-

δ 4.20–4.35 ppm (br s, 1H): C3 methine proton (chiral center).

-

δ 4.80–5.00 ppm (br s, 1H): Carbamate -NH (exchangeable).

-

Synthesis & Manufacturing Routes

The synthesis of the chiral scaffold typically begins from the "chiral pool" (natural amino acids) to avoid expensive resolution steps.

Route A: From L-Aspartic Acid (Chiral Pool)

This is the preferred industrial route for the (S)-enantiomer, ensuring high optical purity.

-

Cyclization: L-Aspartic acid is cyclized and reduced to the diol.

-

Ring Closure: Acid-catalyzed dehydration forms the tetrahydrofuran ring.

-

Boc Protection: The free amine is protected using Boc₂O.

Route B: From Maleic Anhydride (Racemic)

Used when stereochemistry is not critical or for subsequent chiral resolution.

-

Diels-Alder/Reduction: Maleic anhydride is converted to furan derivatives.

-

Amination: Reductive amination of dihydrofuran-3-one.

Figure 1: Industrial synthesis workflow from L-Aspartic Acid to the target scaffold.

Chemical Reactivity & Deprotection Protocol

The utility of this scaffold relies on the orthogonal stability of the Boc group (acid-labile) vs. the ether ring (stable to most bases/acids).

Deprotection Mechanism

Deprotection is driven by protonation of the carbamate carbonyl, followed by the collapse of the tert-butyl cation.

Critical Consideration: The tetrahydrofuran ring is an ether. While generally stable, avoid strong Lewis acids (e.g., BBr₃) which can cleave the ether ring. Standard Brønsted acids (TFA, HCl) are safe.

Figure 2: Acid-catalyzed deprotection mechanism releasing volatile byproducts.

Standard Operating Procedure (SOP): TFA Deprotection

Validated for 1–10 mmol scale.

-

Preparation: Dissolve Boc-3-aminotetrahydrofuran (1.0 equiv) in DCM (5–10 volumes).

-

Acid Addition: Cool to 0 °C. Add Trifluoroacetic acid (TFA) (5–10 equiv) dropwise. Note: Excess TFA is required to drive the equilibrium.

-

Reaction: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine is UV inactive).

-

Workup (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt .

-

Workup (Free Base): Dissolve residue in DCM. Wash with saturated NaHCO₃ (Caution: CO₂ evolution). Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting:

-

Issue: "Gummy" oil after concentration.

-

Solution: The amine salt is often an oil. Triturate with diethyl ether to induce precipitation of the salt.

Storage, Handling & Safety

-

Storage: Store at 2–8 °C (Refrigerated). While chemically stable, keeping it cool prevents any slow thermal degradation or "caking" of the low-melting solid.

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended for long-term (>6 months) stability.

-

Safety Profile (GHS):

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

-

References

-

PubChem Compound Summary. tert-Butyl (tetrahydrofuran-3-yl)carbamate (CID 45091846).[1][2] National Center for Biotechnology Information. Link

- Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Tetrahydrofuran Ligands. Journal of Medicinal Chemistry.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc chemistry).

- Enamine / Sigma-Aldrich / TCI.

Stereochemistry of tert-Butyl (tetrahydrofuran-3-yl)carbamate: A Technical Guide

Executive Summary

tert-Butyl (tetrahydrofuran-3-yl)carbamate , also known as Boc-3-aminotetrahydrofuran , is a critical chiral building block in medicinal chemistry. It serves as a protected form of 3-aminotetrahydrofuran, a pharmacophore frequently employed to modulate solubility and metabolic stability in drug candidates.

The tetrahydrofuran (THF) ring acts as a polar, non-aromatic bioisostere for cyclopentane or proline moieties. Its inclusion can significantly lower the lipophilicity (LogP) of a drug molecule while maintaining steric bulk, a strategy often used to improve the pharmacokinetic profiles of kinase inhibitors and antiviral agents.

This guide details the stereochemical definition, robust synthetic protocols via Curtius rearrangement, and analytical methods for enantiomeric excess (ee) determination.

Stereochemical Fundamentals

Configuration and Nomenclature

The molecule possesses a single stereogenic center at the C-3 position of the tetrahydrofuran ring.

-

Racemate CAS: 444608-45-1

-

(S)-Enantiomer CAS: 1292324-45-8 (Carbamate) / 104530-79-2 (Free Amine)

-

(R)-Enantiomer CAS: 111769-26-7 (Free Amine)

Cahn-Ingold-Prelog (CIP) Priority:

-

-NHBoc (Nitrogen has highest atomic number attached to C3).

-

-O-CH2- (Oxygen in the ring at position 1 gives priority to the C2 side over C4).

-

-CH2-CH2- (C4 carbon).

-

-H (Lowest priority).

Conformational Analysis

Unlike cyclopentane, the THF ring is not planar. It exists in a dynamic equilibrium of "envelope" and "twist" conformations to minimize torsional strain and eclipse interactions.

-

Envelope Form: The oxygen atom or one of the carbons is out of the plane.

-

Impact on Reactivity: The pseudo-equatorial preference of the bulky Boc-amino group at C3 stabilizes the molecule, but the ring's flexibility allows it to adapt to various protein binding pockets, making it a versatile scaffold.

Synthetic Routes & Stereocontrol

High-fidelity synthesis of the specific enantiomer is typically achieved via the Curtius Rearrangement starting from the corresponding chiral carboxylic acid. This method is preferred over resolution for scale-up due to the retention of stereochemistry.

Primary Route: Curtius Rearrangement

This protocol converts (S)-tetrahydrofuran-3-carboxylic acid directly to the Boc-protected amine with complete retention of configuration.

Reaction Logic:

-

Activation: The carboxylic acid is activated to an acyl azide.

-

Rearrangement: Thermal decomposition yields an isocyanate intermediate.[1]

-

Trapping: The isocyanate is trapped in situ by tert-butanol to form the carbamate.

Reagents:

-

Substrate: (S)-Tetrahydrofuran-3-carboxylic acid.

-

Reagent: Diphenylphosphoryl azide (DPPA).[1]

-

Base: Triethylamine (Et3N).[1]

-

Solvent/Nucleophile: tert-Butanol (t-BuOH) in Toluene.

Step-by-Step Protocol

-

Setup: Charge a dry reactor with (S)-tetrahydrofuran-3-carboxylic acid (1.0 equiv) and anhydrous toluene (10 V).

-

Base Addition: Add Triethylamine (1.2 equiv) and stir at ambient temperature for 15 minutes.

-

Azide Formation: Add DPPA (1.1 equiv) dropwise, maintaining temperature < 30°C. Stir for 1 hour.

-

Rearrangement: Heat the mixture to 80°C. Evolution of nitrogen gas (

) indicates isocyanate formation. Maintain for 2 hours. -

Trapping: Add excess tert-butanol (5.0 equiv) or use t-BuOH as a co-solvent. Reflux for 4–6 hours.

-

Workup: Cool to room temperature. Wash with 5%

and brine. Dry organic layer over -

Purification: Recrystallize from n-heptane/EtOAc to achieve >99% ee.

Synthesis Workflow Diagram

Figure 1: Curtius rearrangement pathway ensuring retention of stereochemistry at C3.

Analytical Characterization

Validating the enantiomeric excess (ee) is critical, as the wrong isomer can lead to complete loss of biological potency.

Chiral HPLC Method

Polysaccharide-based stationary phases are the industry standard for separating Boc-protected cyclic amines.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |

| Additive | 0.1% Diethylamine (DEA) - Essential for peak shape of amines |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (weak chromophore, low wavelength required) |

| Expected Retention | (S)-isomer typically elutes before (R)-isomer on AD-H (verify with standards) |

Specific Rotation

-

(S)-Isomer:

(c=1, Methanol) -

Note: Rotation values can vary significantly with solvent and concentration. Chiral HPLC is the definitive method for purity.

Case Study: Application in Drug Design

Hepatitis B Virus (HBV) Inhibitors

The (S)-3-aminotetrahydrofuran scaffold has been successfully deployed in the development of Sulphamoylpyrrolamide derivatives targeting Hepatitis B.

-

Role of the Scaffold: The 3-aminotetrahydrofuran moiety acts as a solvent-exposed solubilizing group.

-

Stereochemical Effect: In binding assays, the (S)-enantiomer often shows superior fit within the viral capsid protein pocket compared to the (R)-enantiomer or the cyclopentyl analog, primarily due to the specific vector of the oxygen lone pairs interacting with aqueous solvent or specific H-bond donors in the active site.

Bioisosterism in Kinase Inhibitors

In the optimization of kinase inhibitors (e.g., for JAK or IRAK4), replacing a cyclopentylamine with 3-aminotetrahydrofuran typically results in:

-

Lower LogP: ~1.0 unit decrease, improving water solubility.

-

Metabolic Stability: The ether oxygen deactivates the ring toward oxidative metabolism (CYP450) compared to a cycloalkane.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45091846, tert-Butyl (tetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

-

Organic Syntheses (2010). Synthesis of N-tert-Butyl Adamantan-1-yl-carbamate via Curtius Rearrangement. (Adapted protocol for cyclic acids). Retrieved from [Link]

- Janssen Sciences Ireland UC (2014).Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. WO2014184350A1. (Describes usage of (S)-3-aminotetrahydrofuran tosylate).

Sources

Application Notes and Protocols for the Chiral Synthesis of (R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate

Introduction

(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate is a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid tetrahydrofuran (THF) scaffold, combined with the stereodefined amine functionality protected by the versatile tert-butyloxycarbonyl (Boc) group, makes it a crucial intermediate for synthesizing a range of biologically active molecules. Notably, this and related structures are integral components of antiviral agents, including HIV protease inhibitors, as well as antiarrhythmic drugs like Tecadenoson.[1][2] The precise stereochemical control at the C3 position of the THF ring is often critical for target engagement and pharmacological efficacy.

This guide provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-tert-butyl (tetrahydrofuran-3-yl)carbamate. We will focus on a robust and widely adopted strategy commencing from the commercially available chiral precursor, (S)-3-hydroxytetrahydrofuran. The core of this synthesis relies on a stereospecific Mitsunobu reaction to invert the chiral center, followed by subsequent functional group manipulations. The causality behind experimental choices, troubleshooting insights, and self-validating protocols are explained to ensure reproducibility and success for researchers in the field.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (R)-tert-butyl (tetrahydrofuran-3-yl)carbamate (1 ), reveals a straightforward and efficient synthetic strategy. The primary disconnection is the carbamate bond, leading back to (R)-3-aminotetrahydrofuran (2 ) and the standard Boc-protection reagent, di-tert-butyl dicarbonate. The chiral amine (2 ) can be accessed from a precursor with an inverted stereocenter, such as (S)-3-azidotetrahydrofuran (3 ). This azide is the product of a classic Sₙ2-type reaction on a chiral alcohol, specifically (S)-3-hydroxytetrahydrofuran (4 ), which serves as an accessible and cost-effective starting material. The key transformation enabling this stereochemical inversion is the Mitsunobu reaction.

Caption: Retrosynthetic analysis of the target compound.

This strategic approach is advantageous because it leverages a reliable stereoinversive reaction to construct the desired enantiomer from its more readily available opposite enantiomer precursor.

Synthetic Workflow and Key Transformations

The forward synthesis involves three key stages:

-

Stereochemical Inversion: Conversion of the hydroxyl group of (S)-3-hydroxytrahydrofuran to an azide with inversion of configuration using a Mitsunobu reaction.

-

Amine Formation: Reduction of the azide group to the corresponding primary amine.

-

Amine Protection: Installation of the Boc protecting group to yield the final product.

Caption: Overall synthetic workflow.

Part 1: Stereochemical Inversion via Mitsunobu Reaction

Synthesis of (R)-3-Azidotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups with complete Walden inversion of stereochemistry.[3][4] This occurs through the in-situ formation of an oxyphosphonium salt, which is then displaced by a suitable nucleophile in a classic Sₙ2 reaction.

Causality and Experimental Choices:

-

Reagents: We use diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) as the classic Mitsunobu reagents. DIAD is often preferred over diethyl azodicarboxylate (DEAD) as its hydrazine byproduct is generally easier to remove during purification.

-

Nucleophile: Hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and a proton source, is an excellent nucleophile for this transformation. The resulting azide is stable and can be cleanly reduced to the amine in the subsequent step.

-

Temperature Control: The reaction is initiated at 0 °C to control the exothermic formation of the betaine intermediate. Allowing the reaction to slowly warm to room temperature ensures the Sₙ2 displacement goes to completion.

Detailed Experimental Protocol: Step 1

Materials:

-

(S)-3-Hydroxytetrahydrofuran

-

Triphenylphosphine (PPh₃)

-

Sodium Azide (NaN₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.5 eq.) and dissolve it in anhydrous THF (approx. 0.2 M relative to the alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Add (S)-3-hydroxytetrahydrofuran (1.0 eq.) and sodium azide (1.5 eq.) to the stirred solution.

-

Slowly add DIAD (1.5 eq.) dropwise to the suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triphenylphosphine oxide) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by adding a small amount of water.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-3-azidotetrahydrofuran as a clear oil.

Part 2: Reduction of the Azide to a Primary Amine

Synthesis of (R)-3-Aminotetrahydrofuran

Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines without affecting the stereocenter. The reaction proceeds with high yield and the only byproduct is nitrogen gas.

Causality and Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a standard, robust, and highly effective catalyst for this transformation. A 10% loading is typically sufficient.

-

Solvent: Methanol or ethanol are excellent solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the catalyst.

-

Hydrogen Source: A balloon filled with hydrogen gas is sufficient for small-scale reactions. For larger scales, a Parr shaker or a similar hydrogenation apparatus is recommended to ensure sufficient hydrogen pressure.

Detailed Experimental Protocol: Step 2

Materials:

-

(R)-3-Azidotetrahydrofuran

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Celite®

Procedure:

-

Dissolve (R)-3-azidotetrahydrofuran (1.0 eq.) in methanol (approx. 0.1 M).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.

-

Evacuate the flask and backfill with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

-

Monitor the reaction by TLC. The disappearance of the azide (visualized with a suitable stain) indicates completion (typically 2-4 hours).

-

Once complete, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting (R)-3-aminotetrahydrofuran is often used directly in the next step without further purification.

Part 3: Boc Protection of the Chiral Amine

Synthesis of (R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate

The final step is the protection of the newly formed primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.[5][6]

Causality and Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for introducing the Boc group.[7]

-

Base: A mild organic base like triethylamine (Et₃N) is used to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it dissolves all components and is unreactive.

Detailed Experimental Protocol: Step 3

Materials:

-

Crude (R)-3-aminotetrahydrofuran

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude (R)-3-aminotetrahydrofuran (1.0 eq.) in DCM (approx. 0.2 M).

-

Add triethylamine (1.2 eq.) to the solution and cool to 0 °C.

-

Add a solution of Boc₂O (1.1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or recrystallization to yield (R)-tert-butyl (tetrahydrofuran-3-yl)carbamate as a white solid.

Summary of Results and Data

| Step | Transformation | Key Reagents | Solvent | Typical Yield | Purity (e.e.) |

| 1 | Alcohol to Azide | (S)-3-OH-THF, PPh₃, DIAD, NaN₃ | THF | 80-90% | >99% |

| 2 | Azide to Amine | (R)-3-N₃-THF, H₂, 10% Pd/C | MeOH | >95% (crude) | >99% |

| 3 | Amine to Carbamate | (R)-3-NH₂-THF, Boc₂O, Et₃N | DCM | 85-95% | >99% |

References

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate . MDPI. Available at: [Link]

- Process for the preparation of 3-hydroxytetrahydrofuran. Google Patents (US6359155B1).

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents (CN114805134A).

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents (CN102020589B).

-

3-hydroxytetrahydrofuran . Organic Syntheses Procedure. Available at: [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans . National Institutes of Health (PMC). Available at: [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents (WO2008080891A2).

-

tert-Butyl (tetrahydrofuran-3-yl)carbamate . PubChem. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (PMC). Available at: [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives . ACS Publications. Available at: [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor . ResearchGate. Available at: [Link]

-

Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews. Available at: [Link]

- Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents (CN105218490B).

-

Enantioselective Synthesis of Tetrahydrofuran Derivatives . ChemistryViews. Available at: [Link]

-

New Directions in the Mitsunobu Reaction . Nottingham ePrints. Available at: [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction . MDPI. Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. Available at: [Link]

-

Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst . e-space.mmu.ac.uk. Available at: [Link]

-

Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy . ResearchGate. Available at: [Link]

- Process for the efficient preparation of 3-hydroxytetrahydrofuran. Google Patents (WO2008093955A1).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Strategic Protocol: Efficient N-Boc Protection of 3-Aminotetrahydrofuran

Application Note: AN-ORG-3ATHF-01

Executive Summary

This application note details the optimized protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 3-aminotetrahydrofuran (3-ATHF). This heterocyclic amine is a privileged scaffold in medicinal chemistry, serving as a core fragment in antiretrovirals (e.g., Amprenavir derivatives) and kinase inhibitors.[1][2]

While the Boc protection is a standard transformation, the specific handling of the 3-ATHF hydrochloride salt and the purification of the resulting carbamate (often a viscous oil) require precise control of stoichiometry and workup pH to maximize yield and purity.[2] This guide presents a scalable, self-validating workflow designed for high-throughput and process chemistry environments.[1][2]

Mechanistic Principles & Reaction Design[2][3]

The Chemistry

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (

Critical Consideration: 3-Aminotetrahydrofuran is frequently supplied as a hydrochloride salt to prevent oxidation and improve shelf stability.[1][2] The protocol must include a free-basing step (in situ or pre-process) to liberate the nucleophilic amine.[1][4]

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical "gas evolution" phase that drives the reaction equilibrium forward (Le Chatelier's principle).

Figure 1: Mechanistic pathway for the Boc protection of 3-ATHF.[1][2][5] The evolution of CO2 gas renders the reaction effectively irreversible.[2]

Experimental Protocol

Reagent Stoichiometry Table

Precision in stoichiometry is vital to avoid difficult downstream separations of excess

| Component | Role | Equiv (Free Base) | Equiv (HCl Salt) | Notes |

| 3-ATHF | Substrate | 1.0 | 1.0 | Limiting reagent.[1][2] |

| Reagent | 1.1 - 1.2 | 1.1 - 1.2 | Slight excess ensures completion.[1][2] | |

| Triethylamine (TEA) | Base | 1.2 | 2.2 - 2.5 | Extra eq.[1][2] required to neutralize HCl salt.[1][2] |

| DCM | Solvent | 10 vol (mL/g) | 10 vol (mL/g) | Anhydrous preferred but not strictly required.[1] |

| DMAP | Catalyst | 0.05 (Optional) | 0.05 (Optional) | Accelerates sluggish reactions.[1] |

Method A: Dichloromethane (DCM) Procedure (Standard)

Best for: Small to medium scale (100 mg to 50 g), high solubility requirements.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 3-aminotetrahydrofuran hydrochloride (1.0 eq) in DCM (10 volumes).

-

Free-Basing: Cool the mixture to

in an ice bath. Add Triethylamine (2.5 eq) dropwise over 10 minutes. -

Reagent Addition: Add a solution of

(1.1 eq) in minimal DCM dropwise to the cold amine solution. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–12 hours.

-

Monitoring (QC): Check by TLC (Stain: Ninhydrin or PMA).

-

Target: Disappearance of the polar amine spot (baseline in 50% EtOAc/Hex) and appearance of a less polar carbamate spot (Rf ~0.5).[1]

-

Method B: Schotten-Baumann Conditions (Green/Aqueous)

Best for: Large scale, avoiding chlorinated solvents.[1][2]

-

Dissolve 3-ATHF HCl (1.0 eq) in Water (5 volumes) and THF or Dioxane (5 volumes).

-

Add NaOH (2.5 eq) as a 2M aqueous solution.

-

Cool to

and add -

Stir vigorously at RT overnight.

Purification & Workup Strategy

The workup is the most critical step to ensure purity without resorting to expensive chromatography.[1][2]

Workup Decision Tree

Use this logic flow to determine the optimal purification route based on your crude purity.

Figure 2: Strategic decision tree for the isolation of N-Boc-3-ATHF.

Detailed Workup Protocol (for Method A)

-

Acid Wash (Critical): Wash the organic layer with 0.5 M Citric Acid or 1 M HCl (

vol).[1] -

Base Wash: Wash the organic layer with Saturated

( -

Drying: Dry over anhydrous

or -

Result: The product usually appears as a colorless to pale yellow viscous oil that may solidify upon standing (especially if enantiopure).[1]

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your data against these standard parameters.

-

1H NMR (400 MHz, CDCl3):

- 4.80 (br s, 1H, NH ).[1] The diagnostic broad singlet.

- 4.20 (m, 1H, CH -NH).[1][2] The methine proton shifts downfield due to the carbamate.[2]

- 3.95–3.60 (m, 4H, O-CH 2).[1] Furan ring protons.

- 2.20–1.70 (m, 2H, CH 2-ring).[1][2]

- 1.44 (s, 9H, t-Butyl).[1][2] The massive singlet confirming Boc installation.[2]

-

TLC:

(30% EtOAc in Hexanes).[1] Stains with PMA (phosphomolybdic acid).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete free-basing of HCl salt. | Ensure enough base (TEA) is used (at least 2.2 eq).[1] Check pH of reaction > 9. |

| Residual | Excess reagent used.[1][2][4] | Add N,N-dimethylethylenediamine (0.2 eq) 30 mins before workup.[1][2] This reacts with |

| Product is Oil | Traces of solvent or rotamers.[1][2] | Dry under high vacuum for 24h.[1][2] If chiral, check optical rotation; racemates are often oils.[1][2] |

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][2][7] [1]

-

PubChem. (n.d.).[1][8] tert-Butyl (tetrahydrofuran-3-yl)carbamate (Compound). National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link][2]

-

Basel, Y., & Hassner, A. (2001).[1][2] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. [Link]

Sources

- 1. Method for purifying tetrahydrofuran - Patent JP-2003089694-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyl (tetrahydrofuran-3-yl)carbamate | C9H17NO3 | CID 45091846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Integration of tert-Butyl (tetrahydrofuran-3-yl)carbamate in Peptidomimetics

Executive Summary

This guide details the operational protocols for utilizing tert-Butyl (tetrahydrofuran-3-yl)carbamate (Boc-3-aminotetrahydrofuran) in the synthesis of high-value peptidomimetics. While structurally simple, this reagent serves as a critical "P2 ligand" in protease inhibitors (notably HIV-1 protease inhibitors like amprenavir and darunavir analogs) and as a proline bioisostere in foldamer design.

This document moves beyond basic organic chemistry to address the specific challenges of enantiopurity retention , orthogonal deprotection , and coupling efficiency in complex medicinal chemistry campaigns.

Chemical Context & Rational Design

The Physicochemical Advantage

The tetrahydrofuran-3-amine moiety is not merely a spacer; it is a functional pharmacophore.

-

LogP Modulation: The ether oxygen lowers lipophilicity compared to a cyclopentyl ring, improving aqueous solubility without sacrificing membrane permeability.

-

Hydrogen Bonding: The ring oxygen acts as a weak hydrogen bond acceptor (

), often engaging backbone amides (e.g., Gly48 in HIV protease) to lock active conformations. -

Conformational Restriction: Unlike linear alkyl amines, the THF ring restricts the conformational freedom of the attached nitrogen, reducing the entropic penalty of binding.

Stereochemical Criticality

The 3-position is chiral. Drug efficacy is often strictly tied to a specific enantiomer (typically

-

Risk: Racemization is rare during standard coupling but possible under harsh basic conditions if the adjacent nitrogen is acylated and subjected to strong heat.

-

Requirement: Protocols below assume the use of enantiopure starting materials (

).

Experimental Protocols

Protocol A: Chemoselective Boc-Deprotection (Activation)

Objective: Removal of the Boc group to release the free amine without compromising the THF ether linkage or sensitive side chains (e.g., Trp, Met) present on the scaffold.

Reagents:

-

Substrate: tert-Butyl (tetrahydrofuran-3-yl)carbamate (1.0 equiv)

-

Acid: Trifluoroacetic acid (TFA) (High purity)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Scavenger (Optional but Recommended): Triisopropylsilane (TIPS) or 1,2-Ethanedithiol (EDT)

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected carbamate in DCM (

concentration). -

Scavenger Addition: If the downstream coupling partner or the current molecule contains electron-rich aromatics (Indole of Trp) or sulfides (Met), add

TIPS.-

Rationale: The tert-butyl cation released during deprotection is an electrophile. Without a scavenger, it will alkylate the THF ring oxygen (reversible) or irreversibly alkylate Trp/Met residues.

-

-

Acidolysis: Cool the solution to

. Add TFA slowly to achieve a final ratio of -

Reaction: Stir at

for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (ninhydrin stain) or LC-MS.-

Endpoint: Disappearance of the

peak of the starting material; appearance of the amine mass

-

-

Workup (Critical for THF Stability):

-

Concentrate in vacuo to remove excess TFA.

-

Do not heat above

. -

Free Basing: Redissolve the residue in DCM. Wash with saturated aqueous

or -

Note: The THF amine is water-soluble. Do not use large volumes of aqueous base. Perform rapid extraction (3x) and dry organics over

immediately. -

Alternative: Use Amberlyst A-21 (weakly basic resin) to neutralize the TFA salt in anhydrous methanol if water avoidance is strict.

-

Protocol B: Peptide Coupling (The Assembly)

Objective: Efficient amide bond formation between the sterically secondary-like THF-amine and a carboxylic acid scaffold.

Reagents:

-

Amine: 3-Aminotetrahydrofuran (Freshly deprotected)

-

Carboxylic Acid: Scaffold/Amino Acid (

equiv) -

Coupling Agent: HATU (for difficult couplings) or EDC/HOBt (standard)

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (

equiv) and HATU ( -

Base Addition: Add DIPEA (

equiv) and stir for 5 minutes at -

Coupling: Add the solution of 3-Aminotetrahydrofuran (

equiv) in minimal solvent. -

Kinetics: Stir at RT for

hours.-

Observation: The THF amine is less nucleophilic than a primary alkyl amine due to the inductive effect of the ring oxygen. HATU ensures completion.

-

-

Quench & Purification: Dilute with Ethyl Acetate. Wash with

(to remove DMF), followed by

Data Summary & Decision Matrix

Table 1: Reagent Compatibility Matrix

| Parameter | Condition A (Standard) | Condition B (Sensitive) | Rationale |

| Deprotection | 50% TFA in DCM | 4M HCl in Dioxane | HCl avoids trifluoroacetylation byproducts; TFA is faster. |

| Scavenger | None | 2.5% TIPS + 2.5% H2O | Essential if Trp/Met/Cys are present to prevent t-butyl alkylation. |

| Coupling | EDC / HOBt | HATU / HOAt | HATU required if the carboxylic acid is sterically hindered (e.g., Val, Ile). |

| Base | DIPEA | Collidine | Collidine is milder, reducing racemization risk of the activated acid. |

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for integrating the THF-amine into a peptide scaffold, highlighting decision points for scavenger use.

Figure 1: Decision workflow for deprotection and coupling, emphasizing scavenger use to protect sensitive residues.

Mechanistic Interaction (P2 Ligand)

This diagram visualizes why this molecule is used: the binding logic within a protease active site (e.g., HIV-1 Protease).

Figure 2: Mechanistic rationale. The THF ether oxygen engages the enzyme backbone, a key driver for using this specific isostere.

References

-

Ghosh, A. K., et al. (2006).[1] "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." Journal of Medicinal Chemistry.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. (Comprehensive guide on Boc/scavenger chemistry).

-

Ghosh, A. K., et al. (2016). "Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives." Journal of Medicinal Chemistry. (Advanced application of THF ligands).

-

Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers." International Journal of Peptide and Protein Research. (Foundational work on scavenger mechanisms).

Sources

Application Note: tert-Butyl (tetrahydrofuran-3-yl)carbamate in Drug Discovery

This guide details the strategic application, synthetic utility, and medicinal chemistry rationale for using tert-Butyl (tetrahydrofuran-3-yl)carbamate (Boc-3-aminotetrahydrofuran) in modern drug discovery.

Compound: tert-Butyl (tetrahydrofuran-3-yl)carbamate CAS: 124623-38-5 (Racemic) | 1628794-75-1 (3R,4S isomer specific) | 444608-45-1 (S-isomer) Role: Chiral Building Block / Bioisostere Target Audience: Medicinal Chemists, Process Chemists, Lead Optimization Teams[1][2][3]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, saturated heterocycles have become critical for improving the physicochemical properties of drug candidates. tert-Butyl (tetrahydrofuran-3-yl)carbamate serves as the protected precursor to 3-aminotetrahydrofuran , a high-value bioisostere for cyclopentylamine and pyrrolidine.

Unlike carbocyclic analogs, the tetrahydrofuran (THF) ring lowers lipophilicity (LogP) and introduces a specific hydrogen-bond acceptor vector via the ether oxygen. This guide outlines its use in scaffold hopping, specific case studies in kinase and GPCR inhibitor design, and a validated protocol for its deprotection and functionalization.

Strategic Application: Bioisosterism & Physicochemical Tuning

The transition from a cyclopentyl ring to a tetrahydrofuran-3-yl ring is a classic "Scaffold Hop." This modification is rarely about potency alone; it is a tactical move to fix ADME (Absorption, Distribution, Metabolism, Excretion) flaws.

Comparative Profile: Cyclopentyl vs. Tetrahydrofuran-3-yl

| Property | Cyclopentyl Amine Scaffold | 3-Amino-THF Scaffold | Strategic Advantage of THF |

| Lipophilicity (cLogP) | High (Lipophilic) | Moderate (Lower) | Increases aqueous solubility; reduces non-specific binding. |

| H-Bonding | None (Hydrophobic) | 1 Acceptor (Ether O) | Can engage specific water-mediated networks or backbone amides. |

| Metabolic Stability | Prone to CYP oxidation | Variable (O-adjacent) | The ether oxygen deactivates the adjacent carbons toward oxidative metabolism compared to purely benzylic/aliphatic positions. |

| Conformation | Envelope (Flexible) | Envelope (Biased) | The anomeric effect can bias the ring pucker, potentially locking the amine vector into a bioactive conformation. |

The "Ether Oxygen" Effect

In protein binding pockets, the ether oxygen at the 3-position relative to the amine often mimics the solvation shell of a polar residue.

-

Case A (Solubility): Replacing a cyclopentyl group with THF-3-yl typically lowers cLogP by ~0.5–1.0 units.

-

Case B (Selectivity): The ether oxygen can create a "clash" with hydrophobic residues in off-target proteins (e.g., hERG channel), improving safety margins.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow for utilizing this building block.

Caption: Strategic workflow for integrating the THF-3-amine scaffold into drug leads.

Case Studies in Drug Discovery

While many approved drugs (e.g., Darunavir, Amprenavir) utilize the 3-hydroxy -THF moiety (linked via oxygen), the 3-amino -THF moiety (linked via nitrogen) is a dominant feature in recent clinical candidates, particularly for kinases and GPCRs.

Case Study 1: HPK1 Inhibitors (Immuno-oncology)

-

Context: Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors are sought to boost anti-tumor immunity.

-

Application: In the development of thienopyridinone-based inhibitors, the (R)-3-aminotetrahydrofuran moiety was introduced to replace solubilizing groups that had poor permeability.

-

Outcome: The THF amine provided a critical balance of solubility and permeability, maintaining high affinity (IC50 < 10 nM) while reducing lipophilicity compared to cyclohexyl analogs.

-

Mechanism: The amine participates in an SNAr reaction with a chloro-thienopyridinone core.

Case Study 2: mGlu5 Negative Allosteric Modulators (CNS)

-

Context: Targeting metabotropic glutamate receptor 5 for psychiatric disorders.

-

Application: Researchers replaced a picolinamide core with a thieno[3,2-b]pyridine linked to (R)-tetrahydrofuran-3-amine .

-

Outcome: The resulting carboxamide (Compound 19aB) achieved an IC50 of 61 nM.[1] The THF ring was essential for fitting into the allosteric pocket without incurring the metabolic liability of a purely aliphatic ring.

Case Study 3: OXPHOS Inhibitors (Pancreatic Cancer)

-

Context: Inhibiting mitochondrial oxidative phosphorylation.

-

Application: Optimization of a lead compound involved expanding a 4-membered oxetane ring to a 5-membered (R)-3-aminotetrahydrofuran .[2]

-

Outcome: This expansion improved potency (IC50 0.75 µM) and significantly enhanced metabolic stability (t1/2 > 27 min in microsomes) compared to the ester-containing precursor.

Experimental Protocol: Deprotection & Functionalization

Precaution: The free base 3-aminotetrahydrofuran is a low molecular weight amine and can be volatile . It is highly recommended to isolate it as a hydrochloride salt or use it immediately in solution without drying to constant weight under high vacuum.

Protocol A: Boc-Deprotection (HCl Method)

Best for generating a stable, storable salt.

-

Dissolution: Dissolve tert-Butyl (tetrahydrofuran-3-yl)carbamate (1.0 equiv) in 1,4-dioxane (5 mL/mmol).

-

Acidification: Add 4M HCl in 1,4-dioxane (5.0 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS (disappearance of [M+Na]+ peak).

-

Workup:

-

If precipitate forms: Filter the white solid under nitrogen, wash with diethyl ether, and dry under vacuum. This is 3-aminotetrahydrofuran hydrochloride .

-

If no precipitate: Concentrate the solvent in vacuo (do not heat above 40°C). Triturate the residue with diethyl ether to induce crystallization.

-

-

Yield: Typically >95% quantitative yield.

Protocol B: One-Pot Deprotection & Amide Coupling

Best for high-throughput synthesis to avoid handling the volatile amine.

-

Deprotection: Dissolve the Boc-carbamate (1.0 equiv) in DCM/TFA (4:1 ratio). Stir at RT for 1 hour.

-

Evaporation: Concentrate in vacuo to remove excess TFA. Azeotrope twice with toluene to remove residual acid. Do not over-dry.

-

Coupling:

-

Redissolve the crude amine trifluoroacetate salt in DMF or DCM.

-

Add the Carboxylic Acid partner (1.1 equiv).

-

Add Base: DIPEA or TEA (3–5 equiv) to neutralize the salt and activate the amine. Crucial: Ensure pH is >8.

-

Add Coupling Agent: HATU or EDC/HOBt (1.2 equiv).

-

-

Completion: Stir at RT for 2–16 hours.

-

Purification: Dilute with EtOAc, wash with NaHCO3 (sat), brine, and dry over Na2SO4. Purify via flash chromatography.

References

-

HPK1 Inhibitors: Thienopyridinone compounds as HPK1 inhibitors. Patent EP 3322711 B1. (2018). Link

-

mGlu5 Modulators: Discovery of Thieno[3,2-b]pyridine-5-carboxamide... J. Med. Chem. (2012).[1] Link

-

OXPHOS Inhibitors: Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. J. Med. Chem. (2019). Link

-

HIV Protease Inhibitors: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Med. Chem. (2011). Link

-

General Bioisosterism: Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[4] ChemMedChem. (2017). (Contextual reference for bioisostere logic). Link

Sources

- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Deprotection of tert-Butyl (tetrahydrofuran-3-yl)carbamate

Executive Summary & Strategic Context

The tert-Butyl (tetrahydrofuran-3-yl)carbamate scaffold is a critical pharmacophore in fragment-based drug discovery, particularly for kinase inhibitors where the tetrahydrofuran (THF) ring mimics the ribose moiety of ATP.

While Boc removal is a standard transformation, this specific substrate presents a unique "silent" failure mode: volatility of the resulting free amine . Many standard protocols result in yield loss not due to incomplete reaction, but due to evaporative loss of the product during workup.

This Application Note provides two validated protocols for the deprotection of tert-Butyl (tetrahydrofuran-3-yl)carbamate. It prioritizes the isolation of the ammonium salt to ensure quantitative recovery and long-term stability.

Mechanistic Insight

Understanding the acid-catalyzed cleavage is vital for troubleshooting. The reaction proceeds via an E1 elimination mechanism. The tert-butyl carbocation generation is the rate-determining step.

Figure 1: Acid-Catalyzed Deprotection Pathway

Caption: Mechanistic flow of Boc-cleavage. Note that CO2 off-gassing drives the equilibrium forward.

Critical Handling: The Volatility Trap

Expert Insight: The free base, tetrahydrofuran-3-amine, has a boiling point of approximately 125°C-150°C. However, it forms azeotropes with common organic solvents and possesses significant vapor pressure.

-

Do NOT concentrate the free base to dryness under high vacuum.

-

Do NOT store as a free base for extended periods (prone to air oxidation).

-

ALWAYS isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

Data Comparison: Salt Forms

| Feature | TFA Salt | HCl Salt |

| Solubility | High (Organic/Water) | High (Water/MeOH) |

| Hygroscopicity | Moderate | High |

| Toxicity | Cytotoxic (residual TFA) | Biocompatible |

| NMR Analysis | 19F NMR available for quant | Clean 1H NMR |

| Cost | High | Low |

Experimental Protocols

Protocol A: TFA Deprotection (Small Scale / High Purity)

Best for: Medicinal chemistry (<1g), preparing samples for biological assay where high purity is critical.

Reagents:

-

Substrate: tert-Butyl (tetrahydrofuran-3-yl)carbamate (1.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Reagent: Trifluoroacetic Acid (TFA)[1]

-

Precipitant: Diethyl Ether (Et2O)

Step-by-Step:

-

Dissolution: Dissolve the substrate in DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Reason: The reaction is exothermic; heat can increase side reactions or isobutylene polymerization.

-

Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 to 4:1 v/v).

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1-2 hours.

-

Monitor: TLC (stain with Ninhydrin; Boc-amine is UV inactive but free amine stains red/purple).

-

-

Workup (Critical):

-

Concentrate the mixture on a rotary evaporator at 30°C to remove DCM and bulk TFA.

-

Do not dry completely. Leave a viscous oil.

-

-

Precipitation: Add cold Diethyl Ether (10x volume) to the oil with vigorous stirring. The product should precipitate as a white solid (TFA salt).

-

Filtration: Filter the solid or decant the supernatant. Dry under vacuum briefly.

Protocol B: HCl Deprotection (Scale-Up)

Best for: Process chemistry (>5g), cost-efficiency, and avoiding fluorinated byproducts.

Reagents:

-

Substrate: tert-Butyl (tetrahydrofuran-3-yl)carbamate

-

Reagent: 4M HCl in 1,4-Dioxane (Commercial) or generated in situ (MeOH/Acetyl Chloride).

Step-by-Step:

-

Setup: Place substrate in a round-bottom flask equipped with a drying tube (CaCl2).

-

Addition: Add 4M HCl in Dioxane (5-10 equiv of HCl). No additional solvent is usually needed if the concentration is kept around 0.5 M.

-

Reaction: Stir at RT for 2-4 hours.

-

Observation: White precipitate (the amine-HCl salt) often forms directly in the reaction mixture.

-

-

Isolation:

-

Dilute with excess Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Filter the solids under a nitrogen blanket (HCl salts are hygroscopic).

-

Wash the filter cake with Et2O.

-

-

Drying: Dry in a vacuum oven at 40°C.

Workflow Decision Matrix

Use this logic flow to determine the optimal path for your specific application.

Caption: Decision tree for selecting the deprotection reagent based on scale and downstream application.

Quality Control & Troubleshooting

Validation Parameters

-

1H NMR (DMSO-d6 or D2O):

-

Success: Disappearance of the distinct tert-butyl singlet at ~1.40 ppm (9H).

-

Product: Appearance of broad ammonium protons (if in DMSO) at ~8.0-8.5 ppm. The CH-NH proton on the THF ring shifts downfield.

-

-

Mass Spectrometry (LC-MS):

-

Observe [M+H]+ = 88.1 (Free amine mass). Note: The salt counter-ion will not be visible in positive mode.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost during evaporation. | Do not rotovap to dryness. Isolate as salt via precipitation. |

| Incomplete Reaction | Acid concentration too low. | Ensure >5 equiv of acid. Check solvent water content (water slows reaction). |

| "Gummy" Product | Hygroscopic salt absorption. | Dry under high vacuum with P2O5. Use anhydrous ether for washing. |

| New Impurity by NMR | t-Butyl cation alkylation (rare). | Add 2% Triethylsilane (TES) as a cation scavenger during reaction. |

References

-

Greene, T.W., Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] John Wiley & Sons, 2007. (The definitive guide on Boc chemistry and stability).

-

Lundt, B.F., et al. "Removal of t-Butyl and t-Butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268. Link

- Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004, 60(11), 2447-2467. (Context on handling amine salts in subsequent coupling steps).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran". Link (Physicochemical data verification).

Sources

Experimental procedure for coupling with tert-Butyl (tetrahydrofuran-3-yl)carbamate

From Boc-Precursor to High-Value Amide Conjugates

Executive Summary & Strategic Context

The tert-butyl (tetrahydrofuran-3-yl)carbamate (CAS: 444608-45-1 for racemate) serves as the primary stable precursor for introducing the tetrahydrofuran-3-amine motif into drug scaffolds. This motif is a critical bioisostere for cyclopentyl and pyrrolidine rings, offering improved aqueous solubility and distinct metabolic stability profiles due to the ether oxygen's inductive effects.

The Challenge: The free amine (tetrahydrofuran-3-amine) is a low-molecular-weight, polar liquid with significant water miscibility and moderate volatility. Standard extraction protocols often lead to substantial yield loss.

The Solution: This guide details a "Salt-Bridge" workflow . Instead of isolating the unstable free amine, the protocol prioritizes the quantitative isolation of the stable hydrochloride salt, which is then coupled directly in a "one-pot" amidation sequence.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | tert-Butyl (tetrahydrofuran-3-yl)carbamate | Tetrahydrofuran-3-amine (Free Base) | Tetrahydrofuran-3-amine HCl (Salt) |

| CAS | 444608-45-1 (rac) / 140656-96-2 (S) | 88675-24-5 | 204512-95-8 |

| MW | 187.24 g/mol | 87.12 g/mol | 123.58 g/mol |

| State | White Solid / Crystalline | Colorless Liquid | White Hygroscopic Solid |

| Solubility | DCM, EtOAc, MeOH | Water (Miscible), Alcohols | Water, MeOH, DMSO |

| Risk | Stable | Volatile, Air-sensitive | Hygroscopic |

Experimental Workflow: The "Salt-Bridge" Protocol

The following protocols are designed to be self-validating. The isolation of the intermediate salt allows for a "stop-point" and gravimetric confirmation of deprotection before committing expensive coupling partners.

Phase 1: Controlled Deprotection (Boc-Removal)

Objective: Quantitative removal of the Boc group without ring-opening the THF ether or losing the product to volatility.

Reagents:

-

Substrate: tert-Butyl (tetrahydrofuran-3-yl)carbamate (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

-

Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is poor)

-

Precipitant: Diethyl ether or MTBE

Protocol:

-

Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve the Boc-carbamate in minimum anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).

-

Acidolysis: Cool the solution to 0°C. Add 4.0 M HCl in dioxane dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (stain with Ninhydrin; free amine is purple/red) or LCMS (look for Mass 88 [M+H]+).

-

-

Isolation (Critical Step):

-

Do NOT extract with water.

-

Dilute the reaction mixture with excess anhydrous Diethyl Ether or MTBE (approx. 10x volume).

-

The amine hydrochloride will precipitate as a white solid.

-

Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold ether.

-

Dry under high vacuum. Yield is typically >95%. [2]

-

Phase 2: Amide Coupling (The "Salt-In" Method)

Objective: Coupling the amine salt to a Carboxylic Acid (R-COOH) using HATU.

Reagents:

-

Amine Salt: Tetrahydrofuran-3-amine HCl (1.2 equiv)

-

Carboxylic Acid: R-COOH (1.0 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

-

Solvent: DMF (anhydrous)

Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

-

Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Stir for 5–10 minutes. The solution usually turns yellow.

-

Why: Pre-activation ensures the active ester (OAt-ester) is formed before the amine is introduced, reducing side reactions.

-

-

Amine Addition: Add the solid Tetrahydrofuran-3-amine HCl salt (1.2 equiv) directly to the reaction mixture.

-

Base Addition 2: Immediately add the remaining DIPEA (2.5 – 3.0 equiv).

-

Crucial Logic: The first equivalent of this second portion neutralizes the HCl salt, liberating the free amine in situ. The remaining base maintains the basic pH required for the coupling.

-

-

Reaction: Stir at RT for 2–12 hours.

-

Validation: LCMS should show conversion to Product Mass [M+87].

-

-

Workup:

-

Dilute with EtOAc. Wash sequentially with:

-

Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

-

Water (3x) (removes DMF).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

Visualization of Logic & Pathways

Diagram 1: The "Salt-Bridge" Workflow

This diagram illustrates the flow of material, emphasizing the isolation of the stable salt to avoid yield loss.

Caption: The "Salt-Bridge" workflow prevents loss of the volatile free amine by isolating the stable HCl salt.

Diagram 2: Coupling Decision Matrix

Choosing the right coupling agent based on scale and substrate sensitivity.

Caption: Decision matrix for selecting HATU (Discovery) vs. T3P (Process/Scale-up).

Troubleshooting & Expert Insights

| Issue | Root Cause | Corrective Action |

| Low Yield (Deprotection) | Product lost during aqueous extraction.[3] | Do not extract. Use the precipitation/filtration method described in Phase 1. |

| Gummy Salt | Hygroscopic nature of the amine salt.[3] | Triturate the gum with anhydrous diethyl ether or pentane until it solidifies.[3] Store in a desiccator. |

| Incomplete Coupling | HCl salt not fully neutralized.[3] | Ensure at least 3.0 equivalents of DIPEA are used.[3] The first equivalent is sacrificed to strip the HCl. |

| Racemization | Over-activation of chiral acids.[3] | Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, known for low epimerization rates [2]. |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).

-

Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[4][5][6][7] Process Res. Dev.2016 , 20, 140–177. Link

-

Valeur, E.; Bradley, M. Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chem. Soc. Rev.2009 , 38, 606–631. Link

-

Han, S.-Y.; Kim, Y.-A. Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron2004 , 60, 2447–2467. Link

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | C9H15NO4 | CID 10943528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Topic: High-Purity Isolation of tert-Butyl (tetrahydrofuran-3-yl)carbamate via Automated Flash Column Chromatography

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction